N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-butyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-3-6-18-13(15-16-17-18)14-8-10-4-5-11-12(7-10)20-9-19-11/h4-5,7H,2-3,6,8-9H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBBEFAREQFYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Butyl Chain: The benzodioxole intermediate is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form the butyl-substituted benzodioxole.
Formation of the Tetrazole Ring: The final step involves the reaction of the butyl-substituted benzodioxole with sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds with amino acid residues in the target protein. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Substituents and Bioactivity
Benzodioxole vs. Dimethoxybenzyl ( vs. Target Compound): The dimethoxybenzyl group in the analog (C₁₄H₂₁N₅O₂) provides two methoxy substituents, enhancing solubility in polar solvents compared to the benzodioxole group.
Butyl Chain vs. Smaller Alkyl Groups ( vs. Target Compound) :
- The butyl chain in the target compound increases lipophilicity (logP ~2.5) compared to the unsubstituted 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility .
Halogen Substitution ( vs. Target Compound) :
- The 4-chlorobenzyl group in the analog (C₈H₈ClN₅) introduces electronegativity, which can enhance interactions with hydrophobic pockets in enzymes. In contrast, the benzodioxole group in the target compound prioritizes aromatic stacking with protein residues like tyrosine or phenylalanine .
Pharmacological Implications
- Binding Affinity : The benzodioxole-tetrazole combination in the target compound is associated with higher affinity for serotonin receptors (Ki < 50 nM in preliminary studies) compared to phenyl-tetrazole analogs (Ki ~100–200 nM) .
- Metabolic Stability : The butyl chain reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ > 6 hours) compared to methyl-substituted analogs (t₁/₂ ~2–3 hours) .
- Toxicity : The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may lower hepatotoxicity risks compared to nitro-substituted tetrazoles .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine, with the molecular formula and a molecular weight of approximately 275.31 g/mol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5O2 |
| Molecular Weight | 275.31 g/mol |
| CAS Number | 880865-61-2 |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound involves the functionalization of tetrazole derivatives. The general method includes the reaction of 5-aminotetrazole with appropriate benzodioxole derivatives under controlled conditions to yield the target compound. The synthetic pathway can be modified to improve yield and purity based on the substituents used.
This compound exhibits various biological activities that can be attributed to its structural features:
- Inhibition of Enzymatic Activity : Research indicates that tetrazole derivatives can act as inhibitors for various enzymes, including meprin α and β. The introduction of specific substituents can enhance selectivity and potency against these enzymes .
- Anti-inflammatory Properties : Compounds with similar structures have shown potential as COX-II inhibitors, which are significant in managing inflammation and pain .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to confirm these effects and understand the underlying mechanisms.
Study 1: Enzymatic Inhibition
A study investigated the inhibition of meprin enzymes by various tetrazole derivatives, including those structurally related to this compound. The results indicated that modifications in the aryl moieties significantly affected the inhibitory activity against meprin α and β. The compound demonstrated promising selectivity profiles, suggesting its potential as a therapeutic agent in diseases where meprin activity is implicated .
Study 2: Anti-inflammatory Effects
A review on COX-II inhibitors highlighted several tetrazole derivatives with anti-inflammatory properties. Although specific data on this compound was limited, compounds with similar scaffolds showed significant reduction in inflammatory markers in vitro and in vivo models . This positions this compound as a candidate for further exploration in anti-inflammatory drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
